molecular formula C23H39ClN2O4S B094829 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide CAS No. 16383-08-7

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide

Cat. No. B094829
CAS RN: 16383-08-7
M. Wt: 475.1 g/mol
InChI Key: JCIPWPZWBYTTSQ-UHFFFAOYSA-N
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Description

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide is a chemical compound with the linear formula C23H39ClN2O4S . It has a molecular weight of 475.095 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide is represented by the linear formula C23H39ClN2O4S . The CAS Number is 16383-08-7 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide are not well-documented .

Safety And Hazards

The safety data sheet for 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide advises avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and avoiding exposure . It also advises providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39ClN2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25(2)31(29,30)21-17-18-22(24)23(20-21)26(27)28/h17-18,20H,3-16,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIPWPZWBYTTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400116
Record name 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide

CAS RN

16383-08-7
Record name 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

170 g of 4-chloro-3-nitro-N-hexadecylbenzenesulfonamide was dissolved in 640 ml of acetone. 79 g of potassium carbonate, 400 ml of polyethylene glycol, and 71 g of dimethylsulfuric acid were added to the solution. The admixture was heated under reflux for 5 hours. 240 ml of acetone was added to the solution. 870 ml of water was then added dropwise to the solution in such a manner that the temperature thereof was kept at 40° C. Upon cooling to room temperature, crystallization occurred. The crystals were filtered off, washed with water and methanol, and dried. (Yield: 169 g (97%); m.p.: 74°-75° C.)
Name
4-chloro-3-nitro-N-hexadecylbenzenesulfonamide
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
640 mL
Type
solvent
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyethylene glycol
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
71 g
Type
reactant
Reaction Step Two
Name
Quantity
870 mL
Type
reactant
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

170 g of N-hexadecyl-3-nitro-4-chlorobenzenesulfonamide was dissolved in 640 ml of acetone, and thereto were added 79 g of potassium carbonate, 6 ml of Polyethylene Glycol 400 and 71 g of dimethyl sulfate. The resulting mixture was heated under reflux for 5 hours. To the resulting reaction mixture, 240 ml of acetone was added, and then 870 ml of water was added dropwise. Upon cooling to room temperature, crystals were deposited. The crystals were filtered off, washed successively with water and methanol, and then dried. Yield: 169 g, Percent yield: 97%, Melting point: 74°-75° C.
Name
N-hexadecyl-3-nitro-4-chlorobenzenesulfonamide
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
640 mL
Type
solvent
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step Two
[Compound]
Name
Polyethylene Glycol 400
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
71 g
Type
reactant
Reaction Step Two
Name
Quantity
870 mL
Type
reactant
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

In 640 ml of acetone, was dissolved 170 g of N-hexadecyl-3-nitro-4-chlorobenzenesulfonamide. Next, 79 g of potassium carbonate, 6 ml of polyethylene glycol 400, and 71 g of dimethyl sulfate were added to the solution, followed by heating at reflux for 5 hours. To the reaction mixture was added 240 ml of acetone, and 870 ml of water was added thereto dropwise at 40° C, followed by cooling to room temperature. The precipitated crystals were collected by filtration, washed successively with water and methanol, and dried to yield 169 g (97%) of the noted compound.
Quantity
79 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol 400
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step One
Name
N-hexadecyl-3-nitro-4-chlorobenzenesulfonamide
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
640 mL
Type
solvent
Reaction Step Two
Name
Quantity
870 mL
Type
reactant
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Three
Yield
97%

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